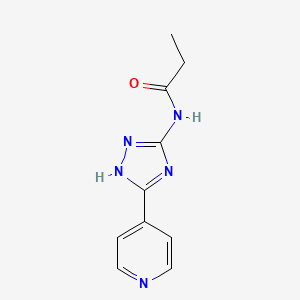
N-(5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)propanamide
Overview
Description
N-(5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)propanamide, also known as PTZ, is a chemical compound that has been widely used in scientific research. PTZ is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)propanamide is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to inhibit the activity of GABA-A receptors, leading to an increase in neuronal excitability and ultimately the induction of seizures.
Biochemical and Physiological Effects:
In addition to its ability to induce seizures, this compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the production of reactive oxygen species and to inhibit the activity of antioxidant enzymes. Additionally, this compound has been shown to increase the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)propanamide in lab experiments is its ability to induce seizures reliably and reproducibly. Additionally, this compound is relatively inexpensive and easy to administer. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have neurotoxic effects at high doses, which can limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-(5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)propanamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, there is a need for more studies examining the potential toxicity of this compound and its effects on long-term health outcomes.
Scientific Research Applications
N-(5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)propanamide has been used extensively in scientific research due to its ability to induce seizures in animal models. This property has made it a valuable tool for studying epilepsy and other neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
properties
IUPAC Name |
N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-2-8(16)12-10-13-9(14-15-10)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIAXEQZLSCTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NNC(=N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxyacetamide](/img/structure/B4419207.png)
![methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B4419221.png)
![2-{[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B4419225.png)
![4,5,6-trimethyl-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]thio}nicotinonitrile](/img/structure/B4419227.png)
![4-[(tert-butylamino)sulfonyl]benzamide](/img/structure/B4419234.png)
![N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419243.png)
![methyl ({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B4419247.png)
![2-[(2-oxo-2-piperidin-1-ylethyl)sulfonyl]benzoic acid](/img/structure/B4419262.png)
![2-(4-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B4419271.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419279.png)
![5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]thio}nicotinonitrile](/img/structure/B4419283.png)
![(4-isopropylphenyl){[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4419284.png)
![9-(4-isopropoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4419291.png)